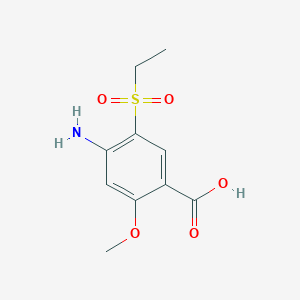

4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

Description

Properties

IUPAC Name |

4-amino-5-ethylsulfonyl-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c1-3-17(14,15)9-4-6(10(12)13)8(16-2)5-7(9)11/h4-5H,3,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVNCXHGGYYOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80992277 | |

| Record name | 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71675-87-1 | |

| Record name | 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71675-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-(ethylsulphonyl)-o-anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071675871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-(ethylsulphonyl)-o-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE5K498QLP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, a key intermediate in the synthesis of the atypical antipsychotic drug, Amisulpride.[1] This document details the compound's physicochemical characteristics, synthesis methodologies, and analytical procedures. Due to its primary role as a precursor, literature focusing on the intrinsic biological activity, mechanism of action, and pharmacokinetic profile of this compound is limited. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₅S | |

| Molecular Weight | 259.28 g/mol | |

| CAS Number | 71675-87-1 | |

| Appearance | White to slightly pink/buff colored crystalline powder | |

| Melting Point | 82-85 °C | |

| Boiling Point | 529.6 °C at 760 mmHg | |

| Density | 1.39 g/cm³ | |

| Water Solubility | 8.555 g/L at 25°C | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| pKa (Predicted) | 4.09 ± 0.10 |

Synthesis

The synthesis of this compound is a multi-step process that is crucial for the production of Amisulpride. A common and well-documented synthetic route involves the oxidation of an ethylthio precursor followed by hydrolysis.

Synthetic Workflow

The general workflow for the synthesis of this compound is depicted in the following diagram.

Experimental Protocol: Synthesis from Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

This protocol describes a common laboratory-scale synthesis.

Materials:

-

Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

-

Hydrogen peroxide (30% solution)

-

Sodium tungstate (catalyst)

-

Sodium hydroxide

-

Hydrochloric acid

-

Isopropanol

-

Water

-

Sodium thiosulfate

Procedure:

-

Oxidation:

-

Dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate in isopropanol in a reaction vessel.

-

Add a catalytic amount of sodium tungstate.

-

Slowly add 30% hydrogen peroxide to the mixture while maintaining the temperature at 40-45°C.

-

Stir the reaction mixture for 3-4 hours at this temperature.

-

Cool the mixture to 5-10°C.

-

Add a 5% sodium thiosulfate solution to quench any remaining peroxide and stir for 60 minutes.

-

-

Hydrolysis:

-

To the reaction mixture containing the in-situ formed methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, add a solution of sodium hydroxide in water.

-

Heat the mixture to 60-65°C and stir for 2-3 hours to facilitate the hydrolysis of the methyl ester.

-

-

Isolation and Purification:

-

Cool the reaction mixture.

-

Adjust the pH to 4.0-4.5 with dilute hydrochloric acid to precipitate the product.

-

The precipitated solid, this compound, can be isolated by filtration.

-

The product can be further purified by recrystallization from a suitable solvent system.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reported HPLC method for the determination of this compound and its impurities is detailed below.[2]

| Parameter | Condition |

| Chromatographic Column | Luna CN (4.6 mm × 150 mm, 5µm) |

| Mobile Phase | Potassium dihydrogen phosphate buffer (pH=5.0) : Acetonitrile = 75:25 (v/v) |

| Detection Wavelength | 225 nm |

| Column Temperature | 30°C |

| Flow Rate | 1.5 mL/min |

| Injection Volume | 10µL |

| Quantification | External standard method |

This method demonstrates good linearity in the range of 0.25-200µg/mL for the title compound.[2]

Spectroscopic Analysis

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). The chemical shifts will be indicative of the aromatic protons, the methoxy and ethyl groups, and the carboxylic acid proton.

4.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Mix 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Analysis: Obtain the IR spectrum using an FTIR spectrometer. Characteristic peaks for the amino, sulfonyl, methoxy, and carboxylic acid functional groups are expected.

4.2.3 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Analysis: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in either positive or negative ion mode. The molecular ion peak ([M+H]⁺ or [M-H]⁻) should be observed to confirm the molecular weight.

Biological Activity and Toxicology

Biological Activity

The primary documented biological significance of this compound is its role as a direct precursor in the synthesis of Amisulpride.[1] Amisulpride is an atypical antipsychotic that acts as a selective antagonist of dopamine D2 and D3 receptors.[3][4] There is a lack of available scientific literature on the intrinsic biological or pharmacological activity of this compound itself.

Toxicology and Safety Information

Limited toxicological data is available for this compound. The following information is based on available safety data sheets.

| Hazard Information | Details |

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Aquatic Toxicity | LC50 (fish): > 100 mg/L (96 h); EC50 (daphnia): > 100 mg/L (48 h); EC50 (algae): > 98 mg/L (72 h) |

| Handling Precautions | Avoid inhalation, ingestion, and contact with skin and eyes. Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses. |

Conclusion

This compound is a well-characterized compound with established physicochemical properties and synthetic routes. Its significance is firmly rooted in its role as an essential intermediate for the pharmaceutical manufacturing of Amisulpride. While detailed analytical methods like HPLC are available, specific spectral data is not widely published. Furthermore, a notable gap exists in the scientific literature regarding the intrinsic biological activity and toxicological profile of this compound, independent of its role as a precursor. This guide provides a solid foundation for researchers and professionals working with this molecule and highlights areas where further investigation may be warranted.

References

An In-depth Technical Guide to 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, a key intermediate in the pharmaceutical industry. The document details its molecular structure, physicochemical properties, and established synthesis protocols.

Molecular Structure and Identification

This compound is a substituted benzoic acid derivative. The core of the molecule is a benzene ring substituted with a carboxylic acid group, a methoxy group, an amino group, and an ethylsulfonyl group. Its chemical structure is unambiguously defined by its IUPAC name and various chemical identifiers.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 71675-87-1[1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₅S[4][1][5] |

| SMILES | O=C(O)C1=CC(S(=O)(CC)=O)=C(N)C=C1OC[4][6] |

| InChI Key | OJVNCXHGGYYOPH-UHFFFAOYSA-N[6] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic processes.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 259.28 g/mol | [4][1][3] |

| Appearance | White to light yellow or slightly pink crystalline powder/solid | [1][3][7] |

| Melting Point | 82-85 °C or 148.0 to 152.0 °C | [1][3][7] |

| Boiling Point | 529.6 °C at 760 mmHg | [5][7] |

| Density | 1.39 g/cm³ | [5][7] |

| Purity | >98.0% (by HPLC) | [1] |

Table 3: Computational Chemistry Data

| Property | Value |

| Topological Polar Surface Area (TPSA) | 106.69 Ų |

| LogP | 0.7692 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 4 |

Significance and Applications

This compound holds significant importance as a primary precursor in the synthesis of Amisulpride.[7][8] Amisulpride is an atypical antipsychotic drug used for the treatment of schizophrenia.[7] The purity and quality of this intermediate directly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[8]

Experimental Protocols: Chemical Synthesis

The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity.[8] The most commonly cited method involves the oxidation of an ethylthio group to an ethylsulfonyl group, followed by the hydrolysis of a methyl ester.[8]

A. General Synthesis from Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

This common industrial synthesis route involves two main stages: oxidation and hydrolysis.[8][9]

-

Step 1: Oxidation

-

Starting Material: Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate.[8][9]

-

Reagents: 30% Hydrogen peroxide (H₂O₂), a catalytic amount of sodium tungstate (Na₂WO₄).[9]

-

Solvent: Isopropanol.[9]

-

Procedure:

-

Dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate and a catalytic amount of sodium tungstate in isopropanol at ambient temperature.[9]

-

Slowly add 30% hydrogen peroxide to the solution.[9]

-

Stir the reaction mixture at 40-45 °C for 3-4 hours.[9]

-

Cool the mixture to 5-10 °C.[9]

-

Add a 5% sodium thiosulfate solution to quench any remaining peroxide and stir for 60 minutes. This produces methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate in situ.[10]

-

-

-

Step 2: Hydrolysis

-

Reagent: Sodium hydroxide (NaOH) solution.[9]

-

Procedure:

-

Isolation: The final product, this compound, is isolated by filtration (diafiltration), with reported yields of around 82% and purity of 99%.[9][10]

-

B. Alternative Synthesis Route

Another documented method starts from 2-methoxy-4-acetamido methyl benzoate.[11]

-

Step 1: React 2-methoxy-4-acetamido methyl benzoate with chlorosulfonic acid.[11]

-

Step 2: The resulting 2-methoxy-4-acetamido-5-sulfonyl chloride methyl benzoate is then reacted with sodium sulfite and diethyl sulfate.[11]

-

Step 3: Finally, hydrochloric acid acidification yields the desired product.[11] This process is reported to have a total yield of approximately 75% with a purity of over 99.5%.[11]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

This document provides a foundational understanding of this compound for scientific and professional audiences. The provided data and protocols are compiled from publicly available chemical and pharmaceutical literature.

References

- 1. This compound | 71675-87-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 71675-87-1|this compound|BLD Pharm [bldpharm.com]

- 3. 4-Amino-5ethylsulfonyl-2-Methoxybenzonic Acid - Yogi Enterprise [yogienterprise.com]

- 4. chemscene.com [chemscene.com]

- 5. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. Page loading... [guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid | 71675-87-1 [chemicalbook.com]

- 11. CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid - Google Patents [patents.google.com]

Core Mechanism of Action: 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid. This compound is a key intermediate in the synthesis of Amisulpride, an atypical antipsychotic agent.[1][2] Therefore, its primary pharmacological relevance is defined by the actions of Amisulpride. This document will focus on the molecular targets, signaling pathways, and dose-dependent effects of Amisulpride, the final active pharmaceutical ingredient derived from this compound.

Introduction

This compound is a substituted benzamide derivative that serves as a crucial precursor in the chemical synthesis of Amisulpride.[1] While the intermediate itself is not pharmacologically active in its isolated form, its molecular framework is integral to the structure and function of Amisulpride. Amisulpride is recognized for its efficacy in treating schizophrenia, addressing both positive and negative symptoms, as well as its utility in managing dysthymia and major depressive disorder at lower dosages.[3][4] The therapeutic effects of Amisulpride are attributed to its highly selective and dose-dependent interaction with the dopaminergic system.[4][5]

Primary Pharmacological Target: Dopamine D2/D3 Receptors

The core mechanism of action of Amisulpride, and by extension the pharmacological relevance of its precursor, is its selective antagonism of dopamine D2 and D3 receptors.[5][6][7] It exhibits a high affinity for these receptors, particularly in the limbic system, which is a key area of the brain involved in emotion and behavior regulation.[4][7] This selectivity contributes to a lower incidence of extrapyramidal side effects compared to traditional antipsychotics.[1][7] Notably, Amisulpride has little to no affinity for dopamine D1, D4, or D5 receptor subtypes.[6]

Receptor Binding Affinity

Quantitative data on the binding affinity of Amisulpride to various neurotransmitter receptors highlights its selectivity. The dissociation constant (Ki) is a measure of the drug's affinity for a receptor; a smaller Ki value indicates a stronger binding affinity.

| Receptor | Dissociation Constant (Ki, nM) | Reference |

| Dopamine D2 | 3.0 | [3] |

| Dopamine D3 | 3.5 | [3] |

| Serotonin 5-HT2B | 13 | [3] |

| Serotonin 5-HT7 | (R)-amisulpride: 47 | [3] |

Dose-Dependent Dual Mechanism of Action

A defining characteristic of Amisulpride's pharmacology is its dual, dose-dependent mechanism of action.[4][5] This allows for a broad therapeutic window, addressing a range of symptoms from depression to psychosis.[5]

Low-Dose Effects: Presynaptic Autoreceptor Blockade

At lower doses (typically 50-300 mg/day), Amisulpride preferentially blocks presynaptic D2 and D3 autoreceptors.[3][4][5] These autoreceptors normally function to inhibit the release of dopamine into the synapse.[3] By antagonizing these receptors, Amisulpride disinhibits dopamine release, leading to an overall increase in dopaminergic neurotransmission.[3][6] This enhanced dopamine activity is believed to mediate its therapeutic effects on depressive symptoms and the negative symptoms of schizophrenia, such as apathy and social withdrawal.[3][4][6]

High-Dose Effects: Postsynaptic Receptor Blockade

At higher doses (typically 400-1200 mg/day), Amisulpride acts as a potent antagonist of postsynaptic D2 and D3 receptors.[4][5][6] In conditions like schizophrenia, an overactivity of dopamine in certain brain regions is hypothesized to contribute to the positive symptoms, such as hallucinations and delusions.[5] By blocking these postsynaptic receptors, Amisulpride reduces dopaminergic hyperactivity, thereby alleviating these psychotic symptoms.[5][6]

Caption: Dose-dependent dual mechanism of Amisulpride.

Secondary Pharmacological Actions

While the primary mechanism of Amisulpride is centered on dopamine receptor antagonism, some studies suggest a potential role for serotonin receptors in its therapeutic profile.

Serotonin 5-HT7 Receptor Antagonism

Animal studies have indicated that Amisulpride can act as a potent antagonist of the serotonin 5-HT7 receptor.[6] This action is hypothesized to contribute to its antidepressant effects.[5][6] However, its primary mode of action is still considered to be through dopamine receptor modulation.[5]

Receptor Selectivity and Side Effect Profile

Amisulpride's high selectivity for D2/D3 receptors and its low affinity for other neurotransmitter receptors, such as other serotonin subtypes, adrenergic (α1), histaminergic (H1), and cholinergic receptors, contribute to its favorable side effect profile compared to first-generation antipsychotics.[5][6] This selectivity results in a lower likelihood of sedation, weight gain, and anticholinergic side effects like dry mouth and constipation.[5]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. Amisulpride - Wikipedia [en.wikipedia.org]

- 4. What is Amisulpride used for? [synapse.patsnap.com]

- 5. What is the mechanism of Amisulpride? [synapse.patsnap.com]

- 6. psychscenehub.com [psychscenehub.com]

- 7. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid in Modern Drug Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, a critical chemical intermediate in the pharmaceutical industry. The document elucidates its primary application in the synthesis of the atypical antipsychotic agent, Amisulpride, and details the synthetic pathways for both the intermediate and the final active pharmaceutical ingredient (API). Furthermore, this guide presents a thorough examination of the pharmacological action of Amisulpride, with a focus on its dose-dependent mechanism at dopamine D2 and D3 receptors. Quantitative data from various synthetic methodologies are systematically tabulated for comparative analysis. Detailed experimental protocols for key synthetic steps are also provided to facilitate research and development. Visual representations of synthetic workflows and the Amisulpride signaling pathway are included to enhance understanding.

Introduction

This compound, with the CAS number 71675-87-1, is a substituted benzoic acid derivative of significant interest in medicinal chemistry and pharmaceutical manufacturing.[1] Its molecular structure, featuring an amine group, a methoxy group, and an ethylsulfonyl group on a benzoic acid core, makes it a versatile precursor for the synthesis of complex molecules. While theoretically applicable in various synthetic contexts, its predominant and most commercially significant role is as a key starting material in the production of Amisulpride.[2][3] Amisulpride is an effective atypical antipsychotic medication utilized in the treatment of schizophrenia, demonstrating efficacy against both positive and negative symptoms of the disorder.[4] This guide will delve into the synthesis of this compound, its conversion to Amisulpride, and the pharmacological underpinnings of the final drug product.

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. Several synthetic routes have been developed, often starting from more readily available precursors. A common strategy involves the oxidation of a thioether precursor.[5]

Common Synthetic Pathway

A widely employed synthetic route commences with methyl 4-amino-5-(ethylthio)-2-methoxybenzoate. This precursor undergoes oxidation of the ethylthio group to an ethylsulfonyl group, followed by hydrolysis of the methyl ester to the desired carboxylic acid.[5]

Quantitative Data on Synthesis

The efficiency of the synthesis of this compound is critical for the cost-effective production of Amisulpride. The following table summarizes quantitative data from various reported synthetic methods.

| Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate | 30% H2O2, Sodium Tungstate | Isopropanol | 40-45 °C, 3-4 hours | 82 | 99 | [6] |

| 4-Amino-2-hydroxybenzoic acid | Dimethyl sulfate, KSCN, Bromoethane, H2O2 | Not specified | Multi-step | 24.5 (total) | Not specified | [7] |

| 2-Methoxy-4-acetamido methyl benzoate | Chlorosulfonic acid, Sodium sulfite, Diethyl sulfate | Not specified | Multi-step | ~75 (total) | >99.5 | [8] |

Detailed Experimental Protocol: Oxidation and Hydrolysis

The following protocol is a representative example of the synthesis of this compound from its thioether precursor.[6]

Materials:

-

Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

-

Isopropanol

-

Sodium tungstate (catalytic amount)

-

30% Hydrogen peroxide

-

5% Sodium thiosulfate solution

-

Sodium hydroxide

-

Dilute hydrochloric acid

-

Water

Procedure:

-

A solution of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (1.21 kg) in isopropanol (4.84 L) is prepared at ambient temperature.

-

A catalytic amount of sodium tungstate (0.0082 kg) is added to the solution.

-

30% hydrogen peroxide is slowly added to the reaction mixture.

-

The mixture is stirred at 40-45 °C for 3-4 hours.

-

After the reaction, the mixture is cooled to 5-10 °C.

-

To quench the excess peroxide, a 5% sodium thiosulfate solution (0.06 kg dissolved in 18.15 L of water) is added, and stirring is continued for 60 minutes. This produces methyl 2-methoxy-4-amino-5-ethylsulfonylbenzoate in situ.

-

A solution of sodium hydroxide (1.00 kg in 10 L of water) is then added, and the mixture is warmed to 60-65 °C and stirred for 2-3 hours to facilitate hydrolysis.

-

Upon completion of the hydrolysis, the reaction mixture is cooled.

-

The pH of the solution is adjusted to 4.0-4.5 with dilute hydrochloric acid (1:10) to precipitate the product.

-

The product, this compound, is isolated via diafiltration, yielding a product with 82% yield and 99% purity.[6]

Role in the Synthesis of Amisulpride

This compound is the pivotal intermediate for the synthesis of Amisulpride.[9] The final step in the synthesis of Amisulpride involves the coupling of this intermediate with (S)-(-)-1-ethyl-2-(aminomethyl)pyrrolidine.[10]

Amisulpride Synthesis Workflow

The conversion of this compound to Amisulpride is typically achieved through an amidation reaction. This involves the activation of the carboxylic acid group, followed by reaction with the amine.

Quantitative Data on Amisulpride Synthesis

The yield and purity of the final Amisulpride product are of utmost importance in pharmaceutical manufacturing. The table below presents data from various synthetic approaches starting from this compound or its ester.

| Starting Material | Coupling Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| This compound | Ethyl chloroformate, Triethylamine | Acetone | 100 | Not specified | [10] |

| This compound | Thionyl chloride (for activation), then amidation | Not specified | High | High | [9] |

| 4-Amino-2-methoxy-5-ethylsulfonylbenzoic acid methyl ester | Organic alkali (e.g., sodium methoxide) | Not specified | >90 | >99.7 | [11] |

| This compound | Not specified | Not specified | 75-80 | >99 | [12] |

Detailed Experimental Protocol: Amisulpride Synthesis

The following protocol describes the synthesis of Amisulpride from this compound.[10]

Materials:

-

This compound

-

Acetone

-

Triethylamine

-

Ethyl chloroformate

-

Levorotatory 1-ethyl-2-aminomethyl pyrrolidine

Procedure:

-

Dissolve 104 g of this compound in 380 ml of acetone.

-

Add 38 g of triethylamine to the solution.

-

Treat the mixture with 41 g of ethyl chloroformate to activate the carboxylic acid.

-

Subsequently, add 58 g of levorotatory 1-ethyl-2-aminomethyl pyrrolidine to the reaction mixture.

-

The reaction proceeds to yield 140 g of levorotatory N-[1-ethyl-2-pyrrolidylmethyl]-2-methoxy-4-amino-5-ethylsulphonyl benzamide (Amisulpride), corresponding to a 100% yield.[10]

Pharmacological Significance: The Mechanism of Action of Amisulpride

The therapeutic effects of Amisulpride, synthesized from this compound, are attributed to its unique and selective interaction with dopamine receptors in the brain.[13]

Dose-Dependent Dopamine Receptor Antagonism

Amisulpride is a selective antagonist of dopamine D2 and D3 receptors.[14] It exhibits a dose-dependent mechanism of action.[13]

-

Low Doses: At lower concentrations, Amisulpride preferentially blocks presynaptic D2/D3 autoreceptors. This action inhibits the negative feedback loop that normally suppresses dopamine release, leading to an increase in dopaminergic neurotransmission. This is thought to be the mechanism behind its efficacy in treating the negative symptoms of schizophrenia and depressive symptoms.[13][4]

-

High Doses: At higher therapeutic doses, Amisulpride acts as a conventional antagonist at postsynaptic D2 and D3 receptors, particularly in the limbic system.[5] This blockade of postsynaptic receptors mitigates the effects of excessive dopamine, which is hypothesized to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.[5]

Amisulpride has a low affinity for other neurotransmitter receptors, such as serotonin, histamine, and acetylcholine receptors, which contributes to its favorable side-effect profile compared to some other antipsychotics.[4]

Signaling Pathway of Amisulpride

The antagonism of D2 and D3 receptors by Amisulpride interrupts the canonical G-protein coupled receptor (GPCR) signaling cascade initiated by dopamine.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. psychscenehub.com [psychscenehub.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid | Semantic Scholar [semanticscholar.org]

- 8. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

- 9. Preparation method of amisulpride (2019) | Zhou Chensheng [scispace.com]

- 10. Amisulpride synthesis - chemicalbook [chemicalbook.com]

- 11. Preparation method of amisulpride - Eureka | Patsnap [eureka.patsnap.com]

- 12. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]

- 13. What is the mechanism of Amisulpride? [synapse.patsnap.com]

- 14. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Atypical Antipsychotics: A Technical Guide to 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, a pivotal pharmaceutical intermediate in the synthesis of the atypical antipsychotic drug, Amisulpride. This document details the physicochemical properties, various synthesis protocols, and its ultimate conversion to the active pharmaceutical ingredient (API). Furthermore, it elucidates the mechanism of action of Amisulpride, connecting the significance of this intermediate to its therapeutic effects.

Physicochemical and Pharmacokinetic Properties

This compound is a slightly pink solid with the chemical formula C10H13NO5S.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 71675-87-1 | [2] |

| Molecular Formula | C10H13NO5S | [1][2] |

| Molecular Weight | 259.28 g/mol | [2] |

| Melting Point | 82-85 °C | [1] |

| Boiling Point | 529.6 °C at 760 mmHg | [1] |

| Density | 1.39 g/cm³ | [1] |

| Purity | ≥98% | [2] |

Synthesis of this compound

The synthesis of this compound is a critical process that demands precision to ensure high yield and purity.[3] Several synthetic routes have been developed, with a common pathway involving the oxidation of a thioether precursor.[3]

Experimental Protocol: Oxidation and Hydrolysis Route

This common industrial method starts from methyl 4-amino-5-(ethylthio)-2-methoxybenzoate.[3][4]

Step 1: Oxidation

-

To a solution of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (1.21 kg) in isopropanol (4.84 L), add a catalytic amount of sodium tungstate (0.0082 kg) at ambient temperature.[4][5]

-

To quench the excess peroxide, add a 5% sodium thiosulfate solution (0.06 kg dissolved in 18.15 L of water) and continue stirring for 60 minutes. This produces methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate in situ.[4][5]

Step 2: Hydrolysis

-

To the reaction mixture from the previous step, add a solution of sodium hydroxide (1.00 kg in 10 L of water).[4][5]

-

Adjust the pH to 4.0-4.5 with dilute hydrochloric acid (1:10).[4][5]

-

The final product, this compound, is isolated. This process typically yields a product with 82% yield and 99% purity.[4][5]

Application in the Synthesis of Amisulpride

This compound is a crucial intermediate in the synthesis of Amisulpride.[1] The process involves the condensation of the acid with (R)-2-amino-N-ethylpyrrolidine.[1]

Experimental Protocol: Synthesis of R-Amisulpride

-

Dissolve this compound in chloroform.[1]

-

Add triethylamine as a catalyst.[1]

-

Introduce (R)-2-amino-N-ethylpyrrolidine to the mixture for the condensation reaction.[1]

-

The resulting R-amisulpride can be further reacted with an acid to form its pharmaceutical salt.[1] This method is noted for its simplicity, high safety, and good product quality, making it suitable for large-scale production.[1]

Mechanism of Action of Amisulpride: The Role of the Intermediate

Amisulpride is an atypical antipsychotic that exhibits high and selective affinity for dopamine D2 and D3 receptors.[3] Its therapeutic efficacy is attributed to its potent antagonism of these receptors.[3] The structural integrity of this compound is fundamental to the final pharmacological activity of Amisulpride.

Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gi/o family of G-proteins.[3] Upon activation by dopamine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and reduced activity of Protein Kinase A (PKA).[3] Amisulpride, by acting as a competitive antagonist, binds to these receptors without activating them, thereby blocking the downstream signaling cascade initiated by dopamine.[3]

Interestingly, Amisulpride exhibits a dose-dependent mechanism. At low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopaminergic transmission and is thought to alleviate negative symptoms of schizophrenia.[3] At higher doses, it acts as a postsynaptic D2/D3 receptor antagonist, primarily in the limbic regions, to control the positive symptoms.[3]

Conclusion

This compound is a cornerstone intermediate in the production of Amisulpride. The synthesis of this intermediate requires carefully controlled conditions to achieve the high purity necessary for pharmaceutical applications. Its chemical structure is directly responsible for the selective antagonism of dopamine D2 and D3 receptors by Amisulpride, which underlies the drug's efficacy in treating schizophrenia. A thorough understanding of the synthesis and properties of this intermediate is therefore essential for researchers and professionals involved in the development and manufacturing of this important antipsychotic medication.

References

The Genesis of a Selective Dopamine Antagonist: A Technical History of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid and its culmination in Amisulpride

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and history of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, a pivotal intermediate in the synthesis of the atypical antipsychotic, amisulpride. The narrative of this benzoic acid derivative is intrinsically linked to the development of amisulpride, a compound designed for selective dopamine D2/D3 receptor antagonism. This document provides a comprehensive overview of its synthesis, the pharmacological evolution of amisulpride, and the intricate signaling pathways it modulates.

Discovery and Historical Development

The history of this compound is fundamentally the history of the quest for a more targeted and tolerable antipsychotic agent. Its synthesis was a crucial step in the development of amisulpride by the French pharmaceutical company Sanofi-Aventis (then Sanofi-Synthélabo) in the 1990s. The primary goal was to create a molecule with high affinity and selectivity for dopamine D2 and D3 receptors, particularly in the limbic system, while minimizing effects on other receptors to reduce the side-effect profile common to older antipsychotics.

The key inventive step is detailed in U.S. Patent 4,401,822, which describes the preparation of a series of substituted benzamides, including amisulpride.[1][2][3] This patent laid the groundwork for the synthesis of this compound as the essential backbone for these novel compounds. Amisulpride emerged as a promising candidate due to its unique dose-dependent activity. At low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine transmission, which is thought to contribute to its efficacy against the negative symptoms of schizophrenia. At higher doses, it acts as a conventional postsynaptic D2/D3 receptor antagonist, addressing the positive symptoms of the disorder.[4][5][6]

Amisulpride was introduced in European markets in the 1990s and has since been used for the treatment of schizophrenia and, at lower doses, for dysthymia.[7][8] Its patent expired in 2008, leading to the availability of generic formulations.[7]

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been refined over time to improve yield and purity. The general and most common synthetic pathway is outlined below.[9][10][11][12][13]

Experimental Protocol: General Synthesis

Starting Material: Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate.[9][12]

Step 1: Oxidation of the Thioether

-

Dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (1 equivalent) in a suitable solvent, such as isopropanol.

-

Add a catalytic amount of sodium tungstate.

-

Slowly add 30% hydrogen peroxide to the solution at ambient temperature.

-

The reaction mixture is then heated to and stirred at 40-45°C for 3-4 hours.

-

After the reaction is complete, the mixture is cooled to 5-10°C.

-

To quench any remaining peroxide, a 5% sodium thiosulfate solution is added, and the mixture is stirred for approximately 60 minutes. This step yields methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate in situ.

Step 2: Hydrolysis of the Ester

-

To the reaction mixture from Step 1, add a solution of sodium hydroxide (a strong base).

-

The mixture is then warmed to 60-65°C and stirred for 2-3 hours to facilitate the hydrolysis of the methyl ester to the corresponding carboxylic acid.

-

Upon completion, the reaction mixture is cooled.

-

The pH of the solution is carefully adjusted to 4.0-4.5 with dilute hydrochloric acid to precipitate the final product.

-

The resulting solid, this compound, is then isolated, typically through filtration, and purified.

This process can achieve a yield of approximately 82% with a purity of 99%.[10]

Below is a visual representation of a common synthetic workflow:

Pharmacological Profile of Amisulpride

The pharmacological activity of amisulpride, the final drug product derived from this compound, is characterized by its high affinity and selectivity for dopamine D2 and D3 receptors.

Quantitative Data: Receptor Binding Affinities and Pharmacokinetics

The following tables summarize key quantitative data for amisulpride.

| Receptor | Ki (nM) | Reference |

| Dopamine D2 | 2.8 - 4.43 | [5][8] |

| Dopamine D3 | 3.2 - 3.5 | [4][5] |

| Serotonin 5-HT7 | 11.5 - 47 | [4][8][14] |

| Serotonin 5-HT2B | 13 | [4] |

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity.

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | 48% | [6] |

| Protein Binding | 16% | [4] |

| Elimination Half-life | ~12 hours | [6] |

| Metabolism | Minimal (mostly excreted unchanged) | [4] |

| Excretion | Primarily renal | [6] |

Mechanism of Action: Dopamine Receptor Signaling

Amisulpride exerts its therapeutic effects through the modulation of dopamine D2 and D3 receptor signaling pathways. These receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

In addition to the canonical G-protein signaling, D2 receptor signaling also involves a G-protein-independent pathway mediated by β-arrestin 2. Amisulpride has been shown to influence this pathway, which may contribute to its unique therapeutic profile and tolerability.

The following diagram illustrates the dual signaling pathways of the dopamine D2 receptor and the antagonistic action of amisulpride.

Conclusion

The discovery and development of this compound represent a significant milestone in medicinal chemistry, enabling the creation of amisulpride, a valuable therapeutic agent for schizophrenia and other psychiatric disorders. Its history underscores the importance of rational drug design in targeting specific receptor subtypes to improve efficacy and tolerability. The detailed understanding of its synthesis and the pharmacological actions of its derivative, amisulpride, continues to inform the development of new central nervous system therapies.

References

- 1. US6169094B1 - Compositions of (S) (-)-amisulpride - Google Patents [patents.google.com]

- 2. US10259786B2 - Psychotropic agents and uses thereof - Google Patents [patents.google.com]

- 3. WO2011158084A1 - An improved process for preparation of amisulpride - Google Patents [patents.google.com]

- 4. Amisulpride - Wikipedia [en.wikipedia.org]

- 5. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]

- 8. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid | Semantic Scholar [semanticscholar.org]

- 12. nbinno.com [nbinno.com]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 14. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

This document provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, a key intermediate in the pharmaceutical industry. This guide is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Structure

This compound, also known as amisulpride acid, is a substituted benzoic acid derivative. Its chemical structure features an amino group, an ethylsulfonyl group, and a methoxy group attached to the benzene ring, in addition to the carboxylic acid functional group.

Chemical Structure:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in synthetic processes.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₅S | [1][2] |

| Molecular Weight | 259.28 g/mol | [1][2] |

| Appearance | White to light yellow or slightly pink crystalline powder/solid. | [3][4] |

| Melting Point | 82-85 °C or 148-152 °C | [2][4] |

| Boiling Point | 529.6 °C (Predicted) | [5] |

| Solubility | Slightly soluble in chloroform and methanol. | [5] |

| pKa | 4.09 ± 0.10 (Predicted) | [5] |

| Density | 1.390 g/cm³ (Predicted) | [5] |

Note on Melting Point Discrepancy: There is a notable variation in the reported melting points for this compound across different suppliers and databases. This could be attributed to differences in purity or crystalline form. Researchers should consider verifying the melting point of their specific batch.

Synthesis Protocol

The primary route for the synthesis of this compound involves the oxidation of an ethylthio precursor followed by hydrolysis. A detailed experimental protocol is outlined below.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A workflow diagram illustrating the synthesis of this compound.

Detailed Experimental Procedure

This protocol is based on established industrial synthesis methods.

Step 1: Oxidation

-

In a suitable reaction vessel, dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate in an appropriate solvent such as isopropanol.

-

Add a catalytic amount of sodium tungstate.

-

Slowly add 30% hydrogen peroxide to the mixture while maintaining the temperature between 40-45 °C.

-

Stir the reaction mixture for 3-4 hours until the oxidation is complete.

-

Cool the mixture to 5-10 °C.

-

Quench the reaction by adding a 5% aqueous solution of sodium thiosulfate and stir for approximately 60 minutes.

Step 2: Hydrolysis

-

To the reaction mixture from the previous step, add a solution of sodium hydroxide.

-

Heat the mixture to 60-65 °C and stir for 2-3 hours to facilitate the hydrolysis of the methyl ester.

Step 3: Acidification and Precipitation

-

After the hydrolysis is complete, cool the reaction mixture.

-

Carefully adjust the pH to 4.0-4.5 by adding dilute hydrochloric acid. This will precipitate the product.

Step 4: Isolation and Purification

-

The precipitated solid is collected by filtration.

-

The crude product can be further purified by recrystallization from a suitable solvent to yield high-purity this compound.

Analytical Characterization

A variety of analytical techniques are employed to confirm the identity and purity of this compound.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: IR spectra are available for this compound and can be used to identify the characteristic functional groups, such as the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and the S=O stretches of the sulfonyl group.[6][7]

-

Raman Spectroscopy: Raman spectra provide complementary information to IR and can be useful for identifying the aromatic ring vibrations and other key structural features.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific data is not widely published, ¹H and ¹³C NMR would be essential for confirming the chemical structure by showing the expected chemical shifts and coupling constants for the aromatic and aliphatic protons and carbons.

-

Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. Purity levels of >98% are commonly reported by commercial suppliers.[2]

Biological Activity and Applications

The primary application of this compound is as a crucial intermediate in the synthesis of Amisulpride, an atypical antipsychotic drug used in the treatment of schizophrenia.[8] Its own biological activity is not extensively studied, as it is primarily valued as a building block for this pharmaceutical agent. No specific signaling pathways have been attributed to this molecule in the current scientific literature.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 71675-87-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 4-amino-5-ethylsulfonyl-2-methoxybenzoic Acid | 71675-87-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. 4-Amino-5ethylsulfonyl-2-Methoxybenzonic Acid - Yogi Enterprise [yogienterprise.com]

- 5. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid | 71675-87-1 [amp.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-Amino-5-(ethylsulphonyl)-o-anisic acid | C10H13NO5S | CID 3018232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

In-Depth Technical Guide to the Safety and Handling of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (CAS No. 71675-87-1), a key intermediate in pharmaceutical synthesis. The following sections detail the chemical's hazards, safe handling procedures, and emergency response protocols to ensure the safety of laboratory and manufacturing personnel.

Chemical Identification and Physical Properties

This compound is a solid, typically appearing as a white to off-white or slightly pink powder.[1][2] Due to its fine particulate nature, it poses a risk of dust inhalation.

| Property | Value | Reference |

| CAS Number | 71675-87-1 | [1][3][4] |

| Molecular Formula | C₁₀H₁₃NO₅S | [1][3] |

| Molecular Weight | 259.28 g/mol | [1] |

| Physical State | Solid, Powder | [1][2] |

| Melting Point | 82-85 °C | [5] |

| Boiling Point | 529.6 ± 50.0 °C (Predicted) | [5] |

| Density | 1.390 ± 0.06 g/cm³ (Predicted) | [5] |

| Water Solubility | 8.555 g/L at 25 °C | [5] |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [1][5] |

Hazard Identification and GHS Classification

This chemical is classified as hazardous. The primary routes of exposure are inhalation of dust, and contact with skin and eyes.[3] Ingestion is also a potential route of exposure. The Globally Harmonized System (GHS) classification is summarized below. It is important to note that while most suppliers provide a consistent classification, some variations exist. The following table represents the most frequently cited classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4][6] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[3][4][6] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[3][4][6] |

Hazard Pictogram:

-

GHS07 (Exclamation Mark)[4]

Toxicological Information

Detailed toxicological studies for this compound are not widely available in public literature. The hazard classifications are based on data from similar compounds and computational predictions. No quantitative data such as LD50 (Lethal Dose, 50%) values for oral, dermal, or inhalation routes have been published in the reviewed safety data sheets.[5] The primary health hazards are related to its irritant properties.[3][4][6]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize exposure. The following workflow outlines the key steps for safe handling, from initial risk assessment to final disposal.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[3] A laboratory fume hood or a ventilated balance enclosure should be used, especially when weighing and transferring the powder, to minimize inhalation of dust.[6]

-

Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the work area.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:[3][6]

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[6] |

| Respiratory Protection | For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[3] |

Experimental Protocol: General Procedure for Handling Hazardous Powders

While a specific experimental protocol for safety studies of this compound is not available, the following general procedure for handling hazardous chemical powders should be adapted and followed.

-

Preparation:

-

Designate a specific area for handling the powder, preferably within a fume hood.[6]

-

Cover the work surface with absorbent, disposable bench paper.

-

Ensure all necessary equipment (spatulas, weigh boats, containers) is clean and readily available.

-

Have a clearly labeled waste container ready for contaminated materials.

-

-

Weighing and Transfer:

-

If possible, use a ventilated balance enclosure.

-

Alternatively, tare a sealed container, transfer the powder to the container inside a fume hood, and then re-weigh the sealed container outside the hood.

-

Use a spatula to carefully transfer the powder, avoiding any actions that could create dust clouds.

-

Keep containers of the powder sealed when not in use.[3]

-

-

Post-Handling and Decontamination:

-

After handling, decontaminate the work surface by carefully wiping it down with a damp cloth. Avoid dry sweeping, which can aerosolize dust.[3]

-

Decontaminate all equipment that has come into contact with the powder.

-

Dispose of all contaminated materials (gloves, bench paper, etc.) in the designated hazardous waste container.

-

Wash hands thoroughly with soap and water after removing gloves.[3]

-

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.[4][6] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][6] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a glass of water to drink. Seek medical attention.[4][6] |

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[6] Water spray can also be used.

-

Specific Hazards: The compound is not combustible, but the container may burn.[3] Thermal decomposition may produce hazardous fumes, including carbon oxides and sulfur oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust. Wear the appropriate PPE as described in Section 4.2.

-

Cleanup Procedures: For small spills, carefully sweep or vacuum up the powder, avoiding dust generation.[3] Place the spilled material into a sealed, labeled container for disposal.[3] Clean the spill area with a wet cloth. For large spills, contact your institution's environmental health and safety department.

-

Environmental Precautions: Prevent the spilled material from entering drains or waterways.[3]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4] Recommended storage is at 2-8°C under an inert atmosphere.[1][5]

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not dispose of down the drain.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. All laboratory personnel should review this information and their institution's specific safety protocols before working with this compound.

References

- 1. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]

- 2. tmi.utexas.edu [tmi.utexas.edu]

- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

- 4. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

Solubility Profile of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (CAS No. 71675-87-1), a key intermediate in the synthesis of the atypical antipsychotic drug amisulpride.[1] Due to the limited availability of public, quantitative solubility data for this specific intermediate, this document focuses on providing qualitative solubility information, predicted aqueous solubility, and detailed descriptions of industry-standard experimental protocols for solubility determination. Furthermore, this guide presents visual workflows for these experimental methods and the synthesis of the title compound to aid in research and development activities.

Introduction

This compound is a crucial organic compound primarily utilized as a precursor in the pharmaceutical synthesis of amisulpride. Its chemical structure, featuring a benzoic acid moiety with amino, methoxy, and ethylsulfonyl groups, suggests solubility in polar solvents.[2] Understanding the solubility of this intermediate is critical for process optimization, formulation development, and ensuring reaction efficiency and product purity during the manufacturing of amisulpride.

Solubility Data

Specific quantitative solubility data for this compound in a wide range of organic and aqueous solvents is not extensively available in peer-reviewed literature or public databases. The information available is primarily qualitative or based on computational predictions.

Table 1: Summary of Known Solubility Data for this compound

| Solvent System | Temperature (°C) | Solubility | Data Type | Reference |

| Chloroform | Not Specified | Slightly Soluble | Qualitative | [3] |

| Methanol | Not Specified | Slightly Soluble | Qualitative | [3] |

| Polar Solvents | Not Specified | Soluble | General | [2] |

Note: The lack of specific, quantitative data highlights a potential knowledge gap for this important pharmaceutical intermediate.

Experimental Protocols for Solubility Determination

Several standard methods are employed in the pharmaceutical industry to determine the solubility of a compound. The choice of method often depends on the stage of drug development, the amount of substance available, and the required throughput.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a well-established technique for determining thermodynamic (or equilibrium) solubility. It involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture at a constant temperature until equilibrium is reached.

Protocol Outline:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume of the desired solvent (e.g., water, ethanol, DMSO).

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the saturated solution from the excess solid.

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Screening (HTS) Methods (Kinetic Solubility)

In early drug discovery, when compound availability is limited and many compounds need to be screened, high-throughput methods are used to determine kinetic solubility. These methods are faster but may overestimate the true equilibrium solubility.

Protocol Outline:

-

Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO.

-

Dispensing: Using automated liquid handlers, dispense the stock solution into a 96-well microplate.

-

Addition of Aqueous Buffer: Add the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4) to each well. The addition of the aqueous buffer to the DMSO solution can cause the compound to precipitate if its solubility is exceeded.

-

Incubation and Detection: The plate is incubated for a short period (e.g., 1-2 hours) and the amount of precipitate is measured. Common detection methods include nephelometry (light scattering), turbidimetry, or UV-Vis spectroscopy after filtration.

-

Data Analysis: The kinetic solubility is determined by comparing the results to a calibration curve or by identifying the concentration at which precipitation occurs.

Caption: High-Throughput Screening (HTS) Workflow for Kinetic Solubility.

Synthesis Workflow

The primary significance of this compound is its role as a key intermediate. Understanding its synthesis is crucial for supply chain and manufacturing considerations. A common synthetic route involves the oxidation of an ethylthio precursor.

Caption: Simplified Synthesis Workflow for the Title Compound.

Conclusion

While quantitative solubility data for this compound remains scarce in the public domain, this guide provides researchers and drug development professionals with the essential qualitative information and detailed methodologies required to assess its solubility profile. The described experimental protocols for thermodynamic and kinetic solubility determination, along with the visualized workflows, offer a practical framework for generating the necessary data in-house. A thorough understanding of the solubility of this key intermediate is paramount for the efficient and scalable synthesis of amisulpride. Further research into the quantitative solubility of this compound in various pharmaceutically relevant solvents is warranted.

References

- 1. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

- 2. CAS 71675-87-1: 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic… [cymitquimica.com]

- 3. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid | 71675-87-1 [amp.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid from an Amisulpride Impurity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and characterization of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, a key intermediate in the manufacturing of the antipsychotic drug Amisulpride.[1] The synthesis utilizes Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate, a known process-related impurity of Amisulpride, as the starting material.[2]

This document offers a comprehensive guide, including a two-step synthesis protocol, purification procedures, and analytical methods for characterization of the final product.

Overview of the Synthetic Pathway

The synthesis of this compound from Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate is achieved through a two-step process:

-

Oxidation: The ethylthio group of the starting material is selectively oxidized to an ethylsulfonyl group using hydrogen peroxide as the oxidant, catalyzed by sodium tungstate.[2]

-

Hydrolysis: The methyl ester is subsequently hydrolyzed to the corresponding carboxylic acid under basic conditions, followed by acidification.[2]

This synthetic route is efficient, with reported yields of approximately 82% and high purity of the final product (around 99%).[2]

Logical Flow of the Synthesis and Characterization

Caption: Experimental workflow for the synthesis and characterization.

Experimental Protocols

Materials and Reagents

| Reagent | CAS Number |

| Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate | 1119455-01-4 |

| Isopropanol | 67-63-0 |

| Sodium Tungstate | 13472-45-2 |

| 30% Hydrogen Peroxide | 7722-84-1 |

| Sodium Thiosulfate | 7772-98-7 |

| Sodium Hydroxide | 1310-73-2 |

| Hydrochloric Acid | 7647-01-0 |

| Deionized Water | 7732-18-5 |

Synthesis of this compound

This protocol is adapted from established industrial processes.[2]

Step 1: Oxidation of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

-

In a suitable reaction vessel, dissolve 1.21 kg of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate in 4.84 L of isopropanol.

-

Add a catalytic amount of sodium tungstate (0.0082 kg) to the solution at ambient temperature.

-

Slowly add 30% hydrogen peroxide to the mixture.

-

Heat the reaction mixture to 40-45 °C and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the oxidation is complete, cool the reaction mixture to 5-10 °C.

-

To quench any remaining hydrogen peroxide, add a 5% aqueous solution of sodium thiosulfate (0.06 kg in 18.15 L of water) and continue stirring for 60 minutes. The intermediate product, Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, is formed in situ.

Step 2: Hydrolysis of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

-

To the reaction mixture containing the intermediate, add a solution of sodium hydroxide (1.00 kg in 10 L of water).

-

Warm the mixture to 60-65 °C and stir for 2-3 hours. The hydrolysis of the methyl ester to the sodium salt of the carboxylic acid will occur.[3][4]

-

After the reaction is complete, cool the mixture.

-

Adjust the pH of the solution to 4.0-4.5 with dilute hydrochloric acid (1:10 v/v). This will precipitate the final product.

-

Isolate the solid product by filtration (diafiltration is recommended for industrial scale) and wash with deionized water.[2]

-

Dry the product under vacuum to obtain this compound.

Chemical Synthesis Diagram

Caption: Two-step chemical synthesis pathway.

Characterization and Data Presentation

The synthesized this compound should be characterized to confirm its identity and purity.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final product.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]

-

Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at an appropriate wavelength.

-

Purity: The expected purity of the final product is ≥99%.[2]

-

-

Melting Point: The melting point of the product can be determined using a standard melting point apparatus. The reported melting point for this compound is in the range of 82-85 °C.[6]

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[7]

-

Summary of Quantitative Data

| Parameter | Value | Reference |

| Reactant Quantities | ||

| Starting Material | 1.21 kg | [2] |

| Isopropanol | 4.84 L | [2] |

| Sodium Tungstate | 0.0082 kg | [2] |

| Sodium Hydroxide | 1.00 kg | [2] |

| Reaction Conditions | ||

| Oxidation Temperature | 40-45 °C | [2] |

| Oxidation Time | 3-4 hours | [2] |

| Hydrolysis Temperature | 60-65 °C | [2] |

| Hydrolysis Time | 2-3 hours | [2] |

| Product Characteristics | ||

| Theoretical Yield | Varies based on molar masses | - |

| Actual Yield | ~82% | [2] |

| Purity (by HPLC) | ≥99% | [2] |

| Melting Point | 82-85 °C | [6] |

| Molecular Formula | C₁₀H₁₃NO₅S | [8] |

| Molecular Weight | 259.28 g/mol | [8] |

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hydrogen peroxide is a strong oxidizing agent. Avoid contact with skin and eyes.

-

Sodium hydroxide is corrosive. Handle with care.

-

Perform all reactions in a well-ventilated fume hood.

These application notes are intended for use by qualified professionals in a laboratory setting. The procedures should be adapted and optimized as necessary for specific laboratory conditions and scales.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. science-revision.co.uk [science-revision.co.uk]

- 5. reddit.com [reddit.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid | Semantic Scholar [semanticscholar.org]

- 8. chemscene.com [chemscene.com]

Detailed synthesis protocol for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid (CAS 71675-87-1), a key intermediate in the production of the pharmaceutical amisulpride. The synthesis is a multi-step process that requires careful control of reaction conditions to ensure a high-quality final product.

Safety Precautions

Before beginning this protocol, it is crucial to review the Safety Data Sheet (SDS) for all chemicals used. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid and its intermediates can cause skin, eye, and respiratory irritation.[1][2][3][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[1][5] All procedures should be conducted in a well-ventilated fume hood.[1][5]

Synthesis Pathway Overview

The synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid typically starts from methyl 4-amino-5-(ethylthio)-2-methoxybenzoate.[6] The core of the synthesis involves the oxidation of the ethylthio group to an ethylsulfonyl group, followed by hydrolysis of the methyl ester to the carboxylic acid.[6]

Caption: General synthesis workflow for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Experimental Protocol

This protocol is based on a common industrial synthesis method.[6]

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Notes |

| Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate | - | C11H15NO3S | Starting material |

| Isopropanol | 67-63-0 | C3H8O | Solvent |

| Sodium Tungstate | 13472-45-2 | Na2WO4 | Catalyst |

| 30% Hydrogen Peroxide | 7722-84-1 | H2O2 | Oxidizing agent |

| 5% Sodium Thiosulfate Solution | 7772-98-7 | Na2S2O3 | To quench excess peroxide |

| Sodium Hydroxide | 1310-73-2 | NaOH | For hydrolysis |

| Hydrochloric Acid | 7647-01-0 | HCl | For pH adjustment and product precipitation |

Procedure:

-

Oxidation:

-

In a suitable reaction vessel, dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (1.21 kg) in isopropanol (4.84 L).[6]

-

Add a catalytic amount of sodium tungstate (0.0082 kg).[6]